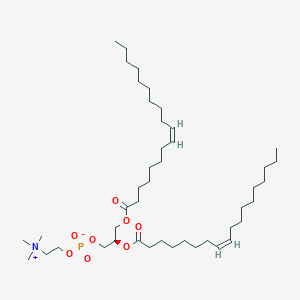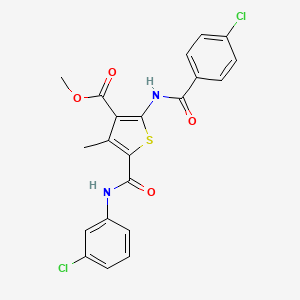
3-(3-Fluoro-5-methylphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-5-methylphenoxy)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive compounds. The incorporation of fluorine into these compounds often enhances their pharmacokinetic and physicochemical properties, making them valuable in drug discovery and development .
Vorbereitungsmethoden
The synthesis of 3-(3-Fluoro-5-methylphenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are readily available, making this method efficient for industrial production .
Analyse Chemischer Reaktionen
3-(3-Fluoro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-5-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s fluorinated nature enhances its interaction with biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Medicine: Due to its pharmacokinetic properties, it is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products where fluorinated compounds are desired for their stability and reactivity
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to its targets, often through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activity or receptor signaling pathways, making it effective in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-(3-Fluoro-5-methylphenoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as:
3-Fluoropiperidine: Similar in structure but lacks the phenoxy group, which may affect its pharmacokinetic properties.
3-(3-Chloro-5-methylphenoxy)piperidine: The chlorine atom can alter the compound’s reactivity and interaction with biological targets compared to the fluorine atom.
3-(3-Trifluoromethylphenoxy)piperidine: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability, reactivity, and pharmacokinetic properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
3-(3-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-5-10(13)7-12(6-9)15-11-3-2-4-14-8-11/h5-7,11,14H,2-4,8H2,1H3 |
InChI-Schlüssel |
PHPUJMVPWGKPCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


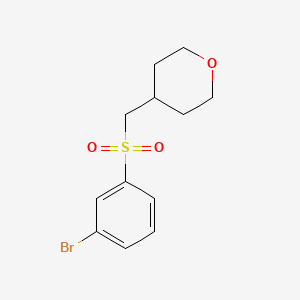

![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
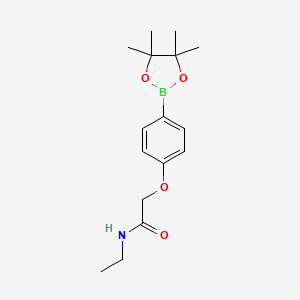
![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
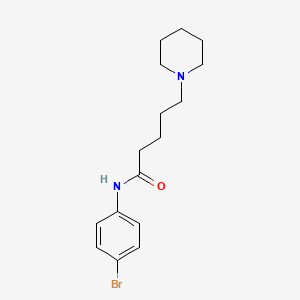

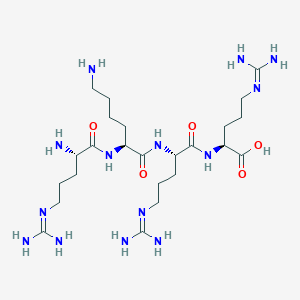
![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)


